molecular formula C27H26N2O5S B3671721 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide

Cat. No.: B3671721
M. Wt: 490.6 g/mol
InChI Key: RYALULBFWSNCBV-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide is a complex organic compound that features a naphthalene ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide typically involves multiple steps:

  • Formation of the Sulfonyl Aniline Intermediate

      Starting Materials: 2,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Product: 2,4-dimethoxy-N-(4-methylphenyl)sulfonylaniline.

  • Coupling with Naphthalen-2-ylacetic Acid

      Starting Materials: 2,4-dimethoxy-N-(4-methylphenyl)sulfonylaniline and naphthalen-2-ylacetic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduction of the sulfonyl group to a sulfide or the acetamide group to an amine.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or potassium cyanide.

      Conditions: Performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

      Products: Substitution of the methoxy groups with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and acetamide groups could form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid

    • Similar structure but with an acetic acid moiety instead of a naphthalen-2-yl group.
  • 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide

    • Similar structure but with a phenylethyl group instead of a naphthalen-2-yl group.

Uniqueness

The uniqueness of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide lies in its combination of functional groups and the presence of the naphthalene ring. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-19-8-13-24(14-9-19)35(31,32)29(25-15-12-23(33-2)17-26(25)34-3)18-27(30)28-22-11-10-20-6-4-5-7-21(20)16-22/h4-17H,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYALULBFWSNCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
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2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
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2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
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2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
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2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
Reactant of Route 6
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide

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